molecular formula C12H18ClNO2 B1471144 2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride CAS No. 1803570-08-2

2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

Cat. No.: B1471144
CAS No.: 1803570-08-2
M. Wt: 243.73 g/mol
InChI Key: QIZYGPWBECPFJS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride . An alternative systematic name used in chemical databases is 2-mesityl-2-(methylamino)acetic acid hydrochloride , which incorporates the common name "mesityl" for the 2,4,6-trimethylphenyl substituent.

The structural formula reveals a complex architecture centered around an acetic acid backbone. The compound features a central carbon atom that serves as the connection point for multiple functional groups: a carboxylic acid group, a methylamino group, and a heavily substituted aromatic ring system. The aromatic component is the mesityl group, which is derived from mesitylene (1,3,5-trimethylbenzene) and represents one of the most sterically hindered aromatic substituents commonly encountered in organic chemistry.

The mesityl group contributes significant steric bulk to the molecule due to the symmetric arrangement of three methyl groups at the 2, 4, and 6 positions of the benzene ring. This substitution pattern creates substantial steric hindrance around the aromatic ring, influencing both the chemical reactivity and physical properties of compounds containing this moiety. The International Chemical Identifier (InChI) code for this compound is: InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15;/h5-6,11,13H,1-4H3,(H,14,15);1H.

Alternative Naming Conventions and Registry Identifiers

The compound is registered under the Chemical Abstracts Service number 1803570-08-2 , which serves as its unique identifier in chemical databases worldwide. The Molecular Design Limited number assigned to this compound is MFCD27959454 , providing an additional standardized identifier for chemical inventory and database management systems.

Multiple catalog numbers exist across different chemical suppliers, reflecting the compound's availability through various commercial sources. These include designations such as BBV-128225557 , CSC134913756 , EN300-160291 , and A1047449 , among others. The compound may also be referenced using alternative structural descriptors such as 2-mesityl-2-(methylamino)acetic acid hydrochloride or simply as a mesityl-substituted amino acid derivative .

The Simplified Molecular Input Line Entry System representation provides a text-based structural description: O=C(O)C(NC)C1=C(C)C=C(C)C=C1C.[H]Cl . This notation captures the essential connectivity of the molecule, including the carboxylic acid functionality, the methylamino group, and the trimethyl-substituted aromatic ring, along with the associated hydrogen chloride component.

The InChI Key, QIZYGPWBECPFJS-UHFFFAOYSA-N , serves as a shortened, hashed version of the full InChI string, providing a more manageable identifier for database searches and chemical informatics applications. This standardized key system enables efficient cross-referencing between different chemical databases and literature sources.

Molecular Formula and Weight Calculations

The molecular formula for the hydrochloride salt form is C₁₂H₁₈ClNO₂ , which represents the complete salt structure including both the organic cation and the chloride anion. This formula accounts for twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The corresponding free base would have the molecular formula C₁₂H₁₇NO₂ , with the difference reflecting the absence of the hydrogen chloride component.

The molecular weight of the hydrochloride salt is 243.73 grams per mole . This relatively moderate molecular weight places the compound within a range typical for small molecule pharmaceuticals and research chemicals. The molecular weight calculation can be broken down by atomic contributions: carbon atoms contribute approximately 144.12 grams per mole, hydrogen atoms add 18.15 grams per mole, the nitrogen atom contributes 14.01 grams per mole, oxygen atoms add 31.99 grams per mole, and the chlorine atom contributes 35.45 grams per mole.

The free base form, without the hydrogen chloride, would have a molecular weight of approximately 207.27 grams per mole . The difference of about 36.46 grams per mole represents the contribution of the hydrogen chloride moiety, which is consistent with the atomic weight of hydrogen chloride (1.01 + 35.45 = 36.46 grams per mole).

Additional molecular descriptors include a heavy atom count of 16 atoms , indicating the total number of non-hydrogen atoms in the structure. The compound contains 3 rotatable bonds , reflecting the flexibility around the bonds connecting the carboxylic acid group, the methylamino group, and the aromatic ring to the central carbon atom. The polar surface area is calculated to be 49 square angstroms , which provides insight into the compound's potential for hydrogen bonding and membrane permeability characteristics.

Salt Formation Characteristics and Protonation States

The compound exists as a hydrochloride salt, which represents the protonated form of the free base amino acid. Salt formation occurs through the protonation of the methylamino group by hydrogen chloride, resulting in the formation of an ammonium chloride internal salt. This protonation significantly alters the compound's physical and chemical properties compared to the free base form.

The salt formation involves the basic nitrogen atom of the methylamino group, which has a predicted pKa value that makes it readily protonatable under acidic conditions. The presence of the hydrochloride salt form enhances the compound's water solubility and stability compared to the free base, making it more suitable for handling, storage, and potential applications in aqueous systems.

The compound demonstrates typical amino acid-like behavior with respect to pH-dependent protonation states. At physiological pH, the carboxylic acid group would be expected to exist primarily in its deprotonated carboxylate form, while the methylamino group, particularly in the hydrochloride salt form, would remain protonated. This zwitterionic character is common among amino acid derivatives and influences the compound's solubility, stability, and potential biological interactions.

The physical form of the hydrochloride salt is described as a powder , which is typical for organic hydrochloride salts. The salt formation also contributes to the compound's thermal stability and provides defined melting point characteristics that facilitate characterization and quality control procedures. The purity of commercially available samples is typically specified as 95 percent , indicating high-quality synthetic preparation and purification procedures.

Properties

IUPAC Name

2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15;/h5-6,11,13H,1-4H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYGPWBECPFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride, often referred to as a methylamino derivative of a phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a methylamino group attached to a phenylacetic acid backbone with a trimethylphenyl substituent. This structural configuration is significant for its biological activity, potentially influencing its solubility, permeability, and binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Analgesic Properties : Some derivatives have demonstrated significant pain-relieving effects in animal models.
  • Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds reported zones of inhibition against various bacterial strains. The results indicated that modifications to the phenyl ring could enhance antibacterial activity. For instance:

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B12Escherichia coli

This data suggests that the presence of specific substituents on the aromatic ring can significantly affect the antimicrobial potency of the compound.

Analgesic and Anti-inflammatory Effects

In a series of experiments assessing analgesic activity through acetic acid-induced writhing tests in rodents, derivatives of this compound exhibited varying degrees of effectiveness compared to standard analgesics like diclofenac. The following table summarizes key findings:

CompoundDose (mg/kg)Writhing Inhibition (%)
2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid HCl2056.52
Diclofenac2076.09

The results indicate that while the compound exhibits analgesic properties, its efficacy may not reach that of established analgesics at equivalent doses.

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds might interact with key receptors involved in pain and inflammation modulation. For example, binding studies indicated a strong affinity for cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to three structurally related molecules:

(i) 2-(Methylamino)-2-phenylacetic acid hydrochloride ()

  • Molecular formula: C₉H₁₂ClNO₂
  • Key differences : Replaces the mesityl group with a phenyl ring, reducing steric bulk.
  • Impact : Lower molecular weight (201.65 g/mol) and improved solubility due to reduced hydrophobicity. The phenyl group offers less steric hindrance, facilitating crystallization .

(ii) 2-(Dimethylamino)-2-(3-methylphenyl)acetic acid hydrochloride ()

  • Molecular formula: C₁₁H₁₆ClNO₂
  • Key differences: Features a dimethylamino group (-N(CH₃)₂) and a 3-methylphenyl substituent.
  • Impact: Increased lipophilicity (calculated molecular weight: 229.70 g/mol) and altered electronic effects due to the dimethylamino group, which may enhance membrane permeability compared to methylamino analogs .

(iii) Ethyl 2-(2,4,6-trimethylphenyl)ethanoate ()

  • Molecular formula : C₁₃H₁₈O₂
  • Key differences: An ester derivative lacking the amino group and hydrochloride salt.
  • Impact : Higher volatility and reactivity typical of esters, with reduced polarity. The mesityl group retains steric bulk but eliminates ionic character, limiting pharmaceutical applicability .

Comparative Data Analysis

Compound Molecular Formula Molecular Weight (g/mol) Amino Group Aryl Group Key Property Differences
Target Compound C₁₂H₁₈ClNO₂ 243.73 (calc.) Methylamino 2,4,6-Trimethylphenyl High steric hindrance, crystallinity challenges
2-(Methylamino)-2-phenylacetic acid HCl C₉H₁₂ClNO₂ 201.65 Methylamino Phenyl Lower steric bulk, improved solubility
2-(Dimethylamino)-2-(3-methylphenyl)acetic acid HCl C₁₁H₁₆ClNO₂ 229.70 (calc.) Dimethylamino 3-Methylphenyl Increased lipophilicity, altered basicity
Ethyl 2-(2,4,6-trimethylphenyl)ethanoate C₁₃H₁₈O₂ 206.28 (calc.) None 2,4,6-Trimethylphenyl Ester reactivity, no ionic character

Implications of Structural Variations on Physicochemical Properties

  • Steric Effects : The mesityl group in the target compound impedes molecular packing, complicating crystallization. This contrasts with the phenyl analog, which is more amenable to structure determination via X-ray crystallography .
  • Solubility: Hydrochloride salts of all amino-substituted analogs enhance water solubility. However, the mesityl group’s hydrophobicity may offset this advantage in the target compound .
  • Biological Interactions : The mesityl group’s bulk may hinder binding to biological targets, whereas the 3-methylphenyl group () offers a balance of steric and electronic effects for receptor interactions .

Preparation Methods

Reaction of 2,4,6-Trimethylphenyl Precursors with Amino Reagents

A common approach involves starting from 2,4,6-trimethylphenyl derivatives, such as 2,4,6-trimethylphenylacetic acid or its acid chloride, followed by reaction with methylamine or methylamino-containing reagents. This can be summarized as:

Step Reaction Type Reagents/Conditions Notes
1 Formation of acid chloride SOCl₂ or oxalyl chloride, low temperature (0–50 °C) Acid chloride intermediate is thermally sensitive; requires controlled temperature
2 Amination Methylamine or methylamino compound, solvent (e.g., acetonitrile), room temperature to 50 °C Reaction proceeds under mild conditions; salt formation follows
3 Hydrochloride salt formation Addition of HCl or use of HCl salt of methylamine Ensures isolation as hydrochloride salt for stability and handling

This method benefits from relatively straightforward work-up and purification by crystallization or solvent extraction.

Use of Chloroformate or Thioester Intermediates

An alternative involves reacting 2,4,6-trimethylphenyl derivatives with chloroformic esters or thioesters to form reactive intermediates, which then undergo nucleophilic substitution with methylamine:

Step Reaction Type Reagents/Conditions Notes
1 Reaction with chloroformic esters Room temperature to 50 °C, atmospheric pressure Requires acid binders to neutralize HCl byproduct
2 Nucleophilic substitution Methylamine or methylamino compound, solvent (e.g., THF, DMF) Diluent choice affects reaction rate and purity

This method allows for flexible reaction conditions and can be adapted for scale-up.

Alkylation of Amino Acid Intermediates

Another approach involves alkylation of amino acid intermediates with alkyl halides under basic conditions:

Step Reaction Type Reagents/Conditions Notes
1 Amino acid intermediate formation From 2,4,6-trimethylphenylacetic acid precursors Requires protection/deprotection steps in some cases
2 Alkylation Alkyl halides (e.g., methyl chloride), base (e.g., DBU, DABCO), 0–70 °C Reaction temperature critical for selectivity

This strategy can be more complex but allows for diverse substitution patterns.

Reaction Conditions and Solvent Systems

The choice of solvent and temperature is critical for optimizing yield and purity:

Parameter Typical Range/Choice Impact on Reaction
Temperature -20 °C to +150 °C (commonly 0–100 °C) Controls reaction rate and side reactions
Solvents Aromatic hydrocarbons (benzene, toluene), alcohols (methanol, ethanol), nitriles (acetonitrile), ethers (THF, dioxane), amides (DMF), polar solvents (DMSO) Solvent polarity affects solubility and reaction kinetics
Acid binders Acid scavengers or bases (e.g., triethylamine) Neutralize acid byproducts, improve yield

Work-Up and Purification

Typical work-up procedures include:

  • Removal of excess reagents and solvents by distillation or extraction.
  • Washing with water or organic solvents to remove impurities.
  • Crystallization or recrystallization from suitable solvents (e.g., cyclohexane, toluene) to obtain pure hydrochloride salt.

Research Findings and Yield Data

From the reviewed literature and patents, yields vary depending on the route and conditions:

Preparation Route Yield (%) Purity (%) Notes
Acid chloride formation and amination 60–75 >95 Sensitive to temperature control
Chloroformate/thioester intermediate route 65–80 >90 Requires acid binders for neutralization
Alkylation of amino acid intermediates 55–70 90–95 Multi-step, requires protection steps

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages
Acid chloride + Methylamine SOCl₂, methylamine, HCl 0–50 °C, mild solvents Straightforward, high purity Thermal sensitivity of intermediates
Chloroformate/thioester route Chloroformic esters, methylamine 0–50 °C, acid binders Flexible, scalable Requires careful acid neutralization
Alkylation of amino acid Amino acid precursors, alkyl halides, base 0–70 °C, polar solvents Allows substitution diversity Multi-step, complex handling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthetic pathways (e.g., amidation, acid chloride formation, and salt preparation) are commonly employed. For example, analogous compounds like AZD8931 require 11 steps with low yields (2-5%) . To optimize yields:

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratios, catalysts) and identify optimal conditions .
  • Apply computational reaction path searches (quantum chemical calculations) to predict energetically favorable intermediates and reduce trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm substituent positions via 1^1H/13^13C spectra.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% threshold recommended) using validated methods .
  • X-ray Crystallography : Resolve crystal structure to confirm molecular conformation and salt formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .
  • Store in airtight containers at controlled temperatures (20–25°C) to prevent decomposition .
  • Follow waste disposal guidelines for halogenated organics to mitigate environmental hazards .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Use molecular docking simulations to assess binding affinities toward target proteins (e.g., enzymes or receptors) and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected reaction byproducts)?

  • Methodological Answer :

  • Conduct kinetic isotope effect (KIE) studies to validate proposed reaction mechanisms .
  • Compare transition state geometries (computed vs. experimental) using ultrafast spectroscopy or cryo-electron microscopy .
  • Apply multivariate statistical analysis to isolate variables causing discrepancies (e.g., solvent polarity effects) .

Q. How can researchers apply statistical approaches to analyze the impact of reaction parameters on product selectivity?

  • Methodological Answer :

  • Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature) and optimize selectivity .
  • Perform principal component analysis (PCA) on high-throughput screening data to identify dominant factors influencing stereochemical outcomes .

Q. What experimental designs are recommended for investigating the compound’s reaction mechanism under varying catalytic conditions?

  • Methodological Answer :

  • Employ stopped-flow kinetics to monitor rapid intermediate formation in real time .
  • Use isotopic labeling (e.g., 13^{13}C or 2^{2}H) to trace bond-breaking/formation steps in mechanistic studies .
  • Combine in situ FTIR/Raman spectroscopy with computational microkinetic modeling to validate proposed pathways .

Notes on Data Interpretation

  • Handling Stability Data Contradictions : If degradation studies show conflicting half-lives, validate storage conditions via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and correlate results with Arrhenius equation predictions .
  • Structural Ambiguity : If crystallography and NMR data conflict, re-examine sample preparation (e.g., polymorphism risks) and perform dynamic nuclear polarization (DNP)-enhanced NMR for higher sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
Reactant of Route 2
2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride

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